N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3/c1-14(25)16-5-8-19(9-6-16)23-21(27)17-7-10-20(26)24(13-17)12-15-3-2-4-18(22)11-15/h2-11,13H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBUXEWAMTUEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines under acidic or basic conditions.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation, where an acetyl chloride reacts with a phenyl group in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Fluorophenylmethyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenylmethyl halide reacts with the pyridine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, under basic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues from Proteasome Inhibitor Research ()
Compounds synthesized in Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors share the 6-oxo-1,6-dihydropyridine/pyridazinone scaffold but differ in substituents. Key examples include:
| Compound ID | Substituents (Position 1 and 3) | Core Structure | Molecular Weight (g/mol) | Yield (%) | Notable Features |
|---|---|---|---|---|---|
| 8 | 1-Benzyl; 3-(cyclopropylcarbamoyl)phenyl | Pyridine-3-carboxamide | 405.43 | 23 | Moderate yield, cyclopropylcarbamoyl group |
| 9 | 1-Benzyl; 3-(cyclopropylcarbamoyl)-4-fluorophenyl | Pyridazinone-3-carboxamide | 419.44 | 90 | High yield, fluorinated phenyl ring |
| 11 | 1-[(4-Methoxyphenyl)methyl]; 3-(cyclopropylcarbamoyl)-4-fluorophenyl | Pyridazinone-3-carboxamide | 435.47 | 23 | Methoxy group enhances lipophilicity |
| 12 | 1-[(3-Methoxyphenyl)methyl]; same as 11 | Pyridazinone-3-carboxamide | 435.47 | 46 | Improved solubility vs. benzyl analogs |
| Target | 1-(3-Fluorophenylmethyl); 3-(4-acetylphenyl) | Pyridine-3-carboxamide | ~374.38* | N/A | Acetyl group for H-bonding potential |
*Calculated based on molecular formula C₂₁H₁₈FN₂O₃.
Key Observations :
- The 4-acetylphenyl substituent introduces a ketone group absent in analogs like 8 and 9, which may enhance interactions with polar residues in target proteins.
- Yields for pyridazinone analogs (e.g., 9 at 90%) surpass those of pyridine derivatives (e.g., 8 at 23%), suggesting synthetic challenges in modifying the pyridine core .
Compounds from Screening Libraries ()
Two compounds from the Screening Compounds Matching Hits Overview share the dihydropyridine-3-carboxamide scaffold but differ in halogenation and substitution patterns:
| Compound ID | Substituents (Position 1 and 3) | Molecular Formula | Molecular Weight (g/mol) | Available Quantity |
|---|---|---|---|---|
| G843-0223 | 1-(4-Fluorophenylmethyl); 3-(5-chloro-2-methylphenyl) | C₂₀H₁₆ClFN₂O₂ | 370.81 | 26 mg |
| G843-0451 | 1-(2-Chloro-6-fluorophenylmethyl); 3-(2-methylphenyl) | C₂₀H₁₆ClFN₂O₂ | 370.81 | 31 mg |
| Target | 1-(3-Fluorophenylmethyl); 3-(4-acetylphenyl) | C₂₁H₁₈FN₂O₃ | ~374.38 | N/A |
Key Observations :
- The target’s acetyl group distinguishes it from G843-0223 and G843-0451, which feature chloro/methyl groups. This substitution may reduce hydrophobicity compared to G843-0451’s 2-chloro-6-fluorophenylmethyl group.
- Both screening compounds have identical molecular weights (370.81 g/mol) but differ in halogen placement, highlighting the role of substituent positioning in bioactivity .
Notes and Limitations
- Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.
- Contradictions exist in substituent effects: For example, fluorinated phenyl groups improve stability but may reduce cell permeability compared to methoxy groups .
- compounds lack bioactivity data, limiting functional comparisons.
Q & A
What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Level: Basic
Answer:
The synthesis involves multi-step organic reactions starting with commercially available precursors like 2-aminobenzamide and 3-fluorobenzyl bromide. Key steps include nucleophilic substitution, condensation, and cyclization. Reaction conditions such as temperature (60–80°C), solvent choice (e.g., DMF or THF), and pH control are critical to minimize by-products. Catalysts like Lewis acids (e.g., AlCl₃) may enhance yields. Purification typically employs column chromatography with gradients of ethyl acetate/hexane .
Which analytical techniques are most effective for confirming the compound’s purity and structural integrity?
Level: Basic
Answer:
1H/13C NMR spectroscopy in deuterated solvents (e.g., DMSO-d₆) is essential for verifying substituent positions and hydrogen bonding. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups like carbonyl (C=O) and amide (N–H) bonds. Thin-layer chromatography (TLC) monitors reaction progress, and HPLC ensures >95% purity .
How do structural features like the fluorobenzyl and acetylphenyl groups influence bioactivity?
Level: Basic
Answer:
The fluorobenzyl moiety enhances lipophilicity, improving membrane permeability, while the acetylphenyl group may participate in hydrogen bonding with enzyme active sites. Comparative studies of analogs show that electron-withdrawing substituents (e.g., fluorine) increase stability against metabolic degradation .
How can researchers resolve contradictions in reported biological activities across studies?
Level: Advanced
Answer:
Discrepancies may arise from differences in assay conditions (e.g., cell lines, pH) or impurities. To address this:
- Perform side-by-side comparative assays under standardized conditions.
- Use X-ray crystallography or cryo-EM to validate target binding.
- Analyze pharmacokinetic parameters (e.g., plasma protein binding) to contextualize efficacy .
What methodologies are recommended for elucidating the compound’s mechanism of action?
Level: Advanced
Answer:
- Enzyme inhibition assays: Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases).
- Molecular docking: Apply software like AutoDock Vina to predict binding poses with targets (e.g., EGFR or COX-2).
- Site-directed mutagenesis: Identify critical residues in enzyme active sites .
How can statistical design of experiments (DoE) optimize synthesis yields?
Level: Advanced
Answer:
Implement factorial designs (e.g., 2k or Box-Behnken) to screen variables like temperature, solvent ratio, and catalyst loading. Response surface methodology (RSM) models interactions between factors, reducing the number of trials by 40–60%. For example, a Central Composite Design (CCD) could optimize reaction time and pH .
What strategies improve bioavailability given the compound’s moderate lipophilicity?
Level: Advanced
Answer:
- Structural modification: Introduce polar groups (e.g., hydroxyl) to reduce logP while retaining activity.
- Formulation: Use nanoemulsions or cyclodextrin complexes to enhance solubility.
- In vitro models: Assess permeability using Caco-2 cell monolayers .
How does the compound interact with kinase targets, and what structure-activity relationships (SAR) are observed?
Level: Advanced
Answer:
Kinase inhibition assays (e.g., ADP-Glo™) reveal selective inhibition of tyrosine kinases (e.g., ABL1). SAR studies show that replacing the 3-fluorophenyl group with trifluoromethyl reduces potency, while the acetylphenyl group is critical for ATP-binding pocket interactions. Co-crystallization with target kinases validates binding modes .
How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Level: Advanced
Answer:
- Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C.
- LC-MS/MS analysis: Identify degradation products and propose degradation pathways.
- Arrhenius modeling: Predict shelf-life at 25°C using accelerated stability data .
What computational tools predict the compound’s reactivity and metabolic pathways?
Level: Advanced
Answer:
- Quantum chemical calculations (DFT): Simulate reaction pathways for key transformations (e.g., hydrolysis).
- ADMET prediction software (e.g., SwissADME): Forecast metabolic sites (e.g., cytochrome P450 oxidation).
- Machine learning models: Train on datasets of similar dihydropyridines to predict regioselectivity in reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
